4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a chemical compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group attached to the benzene ring and a pyrazole moiety linked through a methyl bridge. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves a multi-step process. One common method includes the following steps:
Oxidation: 4-Chloro-2-(methylthio)pyrimidine is oxidized to 4-Chloro-2-(methylsulfonyl)pyrimidine.
Substitution: The methylsulfonyl group is then substituted with N-(1-methyl-1H-pyrazol-4-yl)methylamine under basic conditions.
Hydrolysis: The intermediate N-formyl compound is hydrolyzed in situ to yield the final product.
Industrial Production Methods
For large-scale production, the same synthetic route can be optimized to enhance yield and purity. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new aniline derivative, while oxidation can produce a sulfone or sulfoxide.
Scientific Research Applications
4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antileishmanial and antimalarial activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathway, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylthio)pyrimidine
- 4-Chloro-2-(methylsulfonyl)pyrimidine
- N-(1-methyl-1H-pyrazol-4-yl)methylamine
Uniqueness
4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific structural features, such as the chloro group and the pyrazole moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12ClN3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-N-[(1-methylpyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H12ClN3/c1-15-8-9(7-14-15)6-13-11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
CUQLMEHWQXEOGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.